- Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbeneChemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206,
Cas no 95-16-9 (Benzothiazole)

Benzothiazole 化学的及び物理的性質
名前と識別子
-
- Benzo[d]thiazole
- 1,3-BENZOTHIAZOLE
- FEMA NUMBER 3256
- FEMA 3256
- BENZOTHIAZOLE
- 1-Thia-3-azaindene
- Benzosulfonazole
- Benzothiazol
- (methylthio)benzothiazole
- benzo[d][1,3]thiazole
- benzthiazole
- USAF EK-4812
- Vangard BT
- NSC 8040
- Benzothiazole
-
- MDL: MFCD00005775
- インチ: 1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
- InChIKey: IOJUPLGTWVMSFF-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)SC=1
- BRN: 109468
計算された属性
- せいみつぶんしりょう: 135.01400
- どういたいしつりょう: 135.014
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 41.1A^2
じっけんとくせい
- 色と性状: 黄色の液体。キノリンのようなにおい。水蒸気とともに揮発することができます。
- 密度みつど: 1.238 g/mL at 25 °C(lit.)
- ゆうかいてん: 2 °C (lit.)
- ふってん: 231 °C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.642(lit.)
- ようかいど: 3g/l
- すいようせい: びようようせい
- あんていせい: Stable - regarded as highly persistent in the environment. Incompatible with strong oxidizing agents. Combustion products: nitrogen oxides, carbon monoxide, carbon dioxide, sulphur oxides.
- PSA: 41.13000
- LogP: 2.29630
- FEMA: 3256
- じょうきあつ: 34 mmHg ( 131 °C)
- マーカー: 1107
- ようかいせい: エタノールや二硫化炭素に溶けやすく、水に微溶解する。中性反応を持つ。
- かんど: 光に敏感
Benzothiazole セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P301+P310-P305+P351+P338-P312
- 危険物輸送番号:2810
- WGKドイツ:2
- 危険カテゴリコード: 20-24-25-36
- セキュリティの説明: S23-S26-S36-S36/37
- RTECS番号:DL0875000
-
危険物標識:
- 包装グループ:III
- どくせい:LD50 i.v. in mice: 95±3 mg/kg (Domino)
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD115905)
- 包装等級:III
- セキュリティ用語:6.1
- TSCA:Yes
- 危険レベル:6.1
- リスク用語:R20/21/22
- 爆発限界値(explosive limit):0.9-8.2%(V)
Benzothiazole 税関データ
- 税関コード:2934200090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-2268-0.25g |
"1,3-benzothiazole" |
95-16-9 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Fluorochem | 093451-25g |
Benzo[d]thiazole |
95-16-9 | 95% | 25g |
£13.00 | 2022-03-01 | |
Fluorochem | 093451-100g |
Benzo[d]thiazole |
95-16-9 | 95% | 100g |
£34.00 | 2022-03-01 | |
TRC | B206640-5g |
Benzothiazole |
95-16-9 | 5g |
$ 299.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 61427-100MG |
Benzothiazole |
95-16-9 | 100mg |
¥897.04 | 2025-01-16 | ||
TRC | B206640-2g |
Benzothiazole |
95-16-9 | 2g |
$ 164.00 | 2023-04-19 | ||
TRC | B206640-1g |
Benzothiazole |
95-16-9 | 1g |
$ 110.00 | 2023-04-19 | ||
Enamine | EN300-19148-5.0g |
1,3-benzothiazole |
95-16-9 | 97% | 5g |
$29.0 | 2023-05-03 | |
Enamine | EN300-19148-25.0g |
1,3-benzothiazole |
95-16-9 | 97% | 25g |
$38.0 | 2023-05-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104852-100g |
Benzothiazole |
95-16-9 | 96% | 100g |
¥41.90 | 2023-09-04 |
Benzothiazole 合成方法
ごうせいかいろ 1
1.2R:NaOH, S:H2O
ごうせいかいろ 2
- Atmospheric CO2 promoted synthesis of N-containing heterocycles over B(C6F5)3 catalystNew Journal of Chemistry, 2016, 40(10), 8282-8287,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Synthesis of O-ethyl thioformate: a useful reagent for the thioformylation of aminesSynlett, 2009, (19), 3139-3142,
ごうせいかいろ 9
ごうせいかいろ 10
- Nanoporous TiO2 containing an ionic liquid bridge as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines, benzoxazoles, benzothiazoles and benzimidazolesNew Journal of Chemistry, 2018, 42(8), 5742-5752,
ごうせいかいろ 11
- Cobalt-catalyzed synthesis of N-containing heterocycles via cyclization of ortho-substituted anilines with CO2/H2Green Chemistry, 2019, 21(7), 1695-1701,
ごうせいかいろ 12
ごうせいかいろ 13
- A Novel Ionic Liquid Based on Imidazolium Cation as an Efficient and Reusable Catalyst for the One-pot Synthesis of Benzoxazoles, Benzothiazoles, Benzimidazoles and 2-Arylsubstituted BenzimidazolesJournal of the Chinese Chemical Society (Weinheim, 2015, 62(5), 412-419,
ごうせいかいろ 14
- Building Heterocyclic Systems with RC(OR)2+ Carbocations in Recyclable Bronsted Acidic Ionic Liquids: Facile Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles, Benzazoles and Other Ring Systems with CH(OEt)3 and EtC(OEt)3 in [EtNH3][NO3] and [PMIM(SO3H)][OTf]European Journal of Organic Chemistry, 2011, (15), 2827-2835,
ごうせいかいろ 15
- Expeditious and efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles catalyzed by Ga(OTf)3 under solvent-free conditionsChinese Journal of Chemistry, 2011, 29(8), 1739-1744,
ごうせいかいろ 16
- Silica supported fluoroboric acid: an efficient and reusable heterogeneous catalyst for facile synthesis of 2-aliphatic benzothiazoles, benzoxazoles, benzimidazoles and imidazo[4,5-b]pyridinesBulletin of the Korean Chemical Society, 2010, 31(6), 1719-1722,
ごうせいかいろ 17
- Application of [PVP-SO3H] HSO4 as an Efficient Polymeric-Based Solid Acid Catalyst in the Synthesis of Some Benzimidazole DerivativesOrganic Preparations and Procedures International, 2020, 52(4), 340-353,
ごうせいかいろ 18
ごうせいかいろ 19
- Periodic Mesoporous Organosilica Containing Bridged N-Sulfonic Acid Groups: Promotion of the Synthesis of N,N'-Diarylformamidines, Benzoxazoles, Benzothiazoles and BenzimidazolesChemistrySelect, 2019, 4(27), 7968-7975,
ごうせいかいろ 20
- Ionic Liquid-Catalyzed C-S Bond Construction using CO2 as a C1 Building Block under Mild Conditions: A Metal-Free Route to Synthesis of BenzothiazolesACS Catalysis, 2015, 5(11), 6648-6652,
ごうせいかいろ 21
- Facile synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives catalyzed by sulfonated rice husk ash (RHA-SO3H) as an efficient solid acid catalystResearch on Chemical Intermediates, 2015, 41(8), 5611-5619,
Benzothiazole Raw materials
- Phenyl isothiocyanate
- 2,2'-Dithiodianiline
- Benzo[d]thiazol-2-amine
- 1,3-benzothiazole-2-thiol
- 1,3-benzothiazol-2-ylhydrazine
- benzenecarbothioamide
- Methanethioamide, N-(2-bromophenyl)-
- Benzothiazole,2-(2-propen-1-ylthio)-
Benzothiazole Preparation Products
Benzothiazole 関連文献
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Abhay Atmaram Upare,Pradip K. Gadekar,Kiran Jadhav,H. Sivaramakrishnan,Selvaraj Mohana Roopan RSC Adv. 2020 10 17427
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Svetlana V. Amosova,Andrey S. Filippov,Nataliya A. Makhaeva,Alexander I. Albanov,Vladimir A. Potapov New J. Chem. 2019 43 11189
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Pramod Kumar Sahu,Praveen Kumar Sahu,Raginee Jain,Ramjilal Yadav,Dau Dayal Agarwal Catal. Sci. Technol. 2012 2 2465
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Pramod K. Sahu,Praveen K. Sahu,Sushil K. Gupta,Dau D. Agarwal Catal. Sci. Technol. 2013 3 1520
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Pramod Kumar Sahu,Praveen Kumar Sahu,Dau Dayal Agarwal RSC Adv. 2013 3 9854
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Tulshiram L. Dadmal,Sangita D. Katre,Mustapha C. Mandewale,Ravindra M. Kumbhare New J. Chem. 2018 42 776
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András Herner,Ivana Niki?,Mihály Kállay,Edward A. Lemke,Péter Kele Org. Biomol. Chem. 2013 11 3297
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Simer Preet,Damanjt Singh Cannoo RSC Adv. 2015 5 79232
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9. The apparent dipole moments and molar volumes of 1,3-benzothiazole and some derivatives, in nonpolar solventsRosana López,Isidro Monzó,Francisco Tomás J. Chem. Soc. Perkin Trans. 2 1999 2225
-
10. N-alkenyl acylketene S, N-acetals from 2,3-dihydro-1,3-benzothiazoles and carboxylic anhydrides. X-Ray molecular structure of 2-(butyrylmethylene)N-(cyclohex-1-enyl)-2,3-dihydro-1,3-benzothiazoleGiuseppe Trapani,Andrea Latrofa,Antonia Reho,Massimo Franco,Gaetano Liso,Francesca Stasi J. Chem. Soc. Perkin Trans. 1 1991 1505
Benzothiazoleに関する追加情報
Properties and Applications of Benzothiazole (CAS No. 95-16-9)
Benzothiazole, with the chemical formula C₈H₅NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and materials science due to its versatile structural framework. This compound, identified by its CAS number 95-16-9, belongs to the benzothiazole class, which consists of a benzene ring fused to a thiazole ring. The unique combination of aromatic and heterocyclic structures imparts distinct chemical and biological properties, making it a valuable scaffold for various applications.
The structural features of Benzothiazole contribute to its remarkable reactivity and stability. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for multiple functionalization pathways, enabling chemists to tailor its properties for specific uses. This flexibility has been exploited in the development of numerous derivatives that exhibit a wide range of biological activities. For instance, benzothiazole derivatives have shown promise as antimicrobial agents, anti-inflammatory compounds, and even as components in advanced materials.
In recent years, the pharmaceutical industry has increasingly focused on Benzothiazole and its derivatives due to their demonstrated efficacy in modulating various biological pathways. One of the most notable areas of research has been in oncology, where benzothiazole-based compounds have been investigated for their potential as kinase inhibitors. These inhibitors target specific enzymes involved in cancer cell proliferation and survival, offering a promising avenue for developing novel antitumor therapies. For example, studies have highlighted the inhibitory effects of certain benzothiazole derivatives on tyrosine kinases, which are overactive in many types of cancer.
Another significant application of Benzothiazole lies in its role as an intermediate in the synthesis of agrochemicals. The compound’s ability to serve as a building block for more complex molecules has made it invaluable in the development of pesticides and herbicides. These derivatives often exhibit potent activity against pests while maintaining environmental safety profiles that align with modern agricultural practices. The sustainability aspect is particularly noteworthy, as researchers strive to develop agrochemicals that are both effective and ecologically responsible.
From a materials science perspective, Benzothiazole has been explored for its potential in creating advanced polymers and electronic materials. Its conjugated system allows for applications in organic semiconductors and light-emitting diodes (OLEDs). The compound’s ability to absorb and emit light makes it suitable for use in optoelectronic devices, where precise control over material properties is essential. Additionally, benzothiazole-based polymers have shown promise in enhancing the durability and functionality of coatings used in industrial applications.
The synthesis of Benzothiazole (CAS No. 95-16-9) typically involves condensation reactions between thiourea and α-haloketones or aldehydes. This process is well-documented and widely used due to its efficiency and scalability. Researchers have also developed various modifications to this synthetic route to improve yields or introduce specific functional groups into the molecule. These advancements have facilitated the production of increasingly complex benzothiazole derivatives for specialized applications.
The biological activity of Benzothiazole derivatives continues to be a focal point in medicinal chemistry research. Beyond oncology, these compounds have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Studies suggest that certain benzothiazole derivatives can cross the blood-brain barrier and interact with neurotransmitter systems, offering a possible mechanism for therapeutic intervention. The exploration of these mechanisms is an active area of investigation, with researchers aiming to uncover new treatment strategies.
In conclusion, Benzothiazole (CAS No. 95-16-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties make it an ideal candidate for drug discovery, agrochemical development, and advanced materials engineering. As research progresses, the potential uses for benzothiazole-based compounds are likely to expand further, driven by ongoing innovations in synthetic chemistry and biological sciences.
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